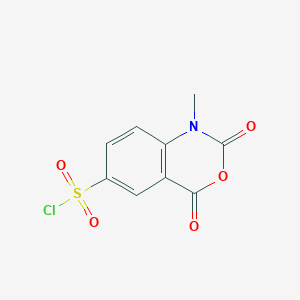

1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride

CAS No.: 90225-15-3

Cat. No.: VC2845641

Molecular Formula: C9H6ClNO5S

Molecular Weight: 275.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90225-15-3 |

|---|---|

| Molecular Formula | C9H6ClNO5S |

| Molecular Weight | 275.67 g/mol |

| IUPAC Name | 1-methyl-2,4-dioxo-3,1-benzoxazine-6-sulfonyl chloride |

| Standard InChI | InChI=1S/C9H6ClNO5S/c1-11-7-3-2-5(17(10,14)15)4-6(7)8(12)16-9(11)13/h2-4H,1H3 |

| Standard InChI Key | QGEUBGJPTHKQKO-UHFFFAOYSA-N |

| SMILES | CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)OC1=O |

| Canonical SMILES | CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)OC1=O |

Introduction

Chemical Identity and Structural Properties

1-Methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (CAS: 90225-15-3) is characterized by several important molecular identifiers that distinguish it from related compounds within its chemical family.

Basic Molecular Information

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆ClNO₅S |

| Molecular Weight | 275.67 g/mol |

| CAS Number | 90225-15-3 |

| PubChem CID | 56687129 |

| European Community (EC) Number | 980-382-1 |

The compound contains a benzoxazine heterocyclic system with two carbonyl groups at positions 2 and 4, forming a cyclic imide/carbamate structure. The addition of the sulfonyl chloride group at position 6 of the benzene ring creates a reactive center, while the N-methyl group contributes to the compound's lipophilicity and structural integrity .

Structural Identifiers

The molecular structure can be represented using several chemical notations:

| Identifier Type | Value |

|---|---|

| SMILES | CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)OC1=O |

| InChI | InChI=1S/C9H6ClNO5S/c1-11-7-3-2-5(17(10,14)15)4-6(7)8(12)16-9(11)13/h2-4H,1H3 |

| InChIKey | QGEUBGJPTHKQKO-UHFFFAOYSA-N |

These identifiers provide a standardized representation of the compound's structure that can be used for database searches and chemical information systems .

Physical and Chemical Properties

Understanding the physical and chemical properties of 1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride is essential for its proper handling, storage, and application in synthetic procedures.

Physical Properties

| Property | Value |

|---|---|

| Physical State | Solid |

| Boiling Point | 449.1±47.0 °C at 760 mmHg |

| Flash Point | 225.4±29.3 °C |

| Density | 1.6±0.1 g/cm³ |

| Vapor Pressure | 0.0±1.1 mmHg at 25°C |

| Polarizability | 23.0±0.5 10⁻²⁴cm³ |

The compound exists as a solid at standard temperature and pressure with a relatively high boiling point, indicating significant intermolecular forces despite the absence of hydrogen bond donors .

Chemical Properties and Reactivity

Several key molecular features contribute to the compound's chemical behavior:

| Property | Value | Significance |

|---|---|---|

| Hydrogen Bond Donors | 0 | Limited ability to donate hydrogen bonds |

| Hydrogen Bond Acceptors | 5 | Capable of accepting hydrogen bonds at multiple sites |

| Rotatable Bond Count | 1 | Relatively rigid structure |

| XLogP3-AA | 1.2 | Moderate lipophilicity |

The most reactive functional group in this molecule is the sulfonyl chloride (-SO₂Cl) moiety, which readily undergoes nucleophilic substitution reactions with various nucleophiles including amines, alcohols, and thiols. This reactivity makes the compound particularly valuable as a sulfonylating agent in organic synthesis .

| Spectroscopic Method | Expected Key Features |

|---|---|

| ¹H NMR | Signals for N-methyl protons (singlet, ~3.5 ppm); aromatic protons (6.8-8.0 ppm) |

| ¹³C NMR | Carbonyl carbons (~160-170 ppm); aromatic carbons (120-140 ppm); N-methyl carbon (~30 ppm) |

| IR | Strong S=O stretching bands (1350-1150 cm⁻¹); C=O stretching bands (1700-1800 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak at m/z 275/277 with characteristic chlorine isotope pattern |

These predicted spectroscopic characteristics would be valuable for confirming the identity and purity of synthesized samples.

| Hazard Statement | Description | Classification |

|---|---|---|

| H302 | Harmful if swallowed | Acute Toxicity (Oral), Category 4 |

| H314 | Causes severe skin burns and eye damage | Skin Corrosion/Irritation, Category 1B |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure, Category 3 |

These hazard classifications necessitate careful handling procedures to minimize risk of exposure .

Applications and Chemical Transformations

Synthetic Utility

The primary value of 1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride lies in its potential as a synthetic intermediate. The sulfonyl chloride functionality serves as an excellent leaving group and allows for various transformations:

-

Formation of sulfonamides through reaction with primary or secondary amines

-

Synthesis of sulfonate esters by reaction with alcohols

-

Preparation of sulfonyl fluorides through halogen exchange reactions

-

Generation of thiosulfonates via reaction with thiols

These transformations make the compound valuable in the synthesis of pharmaceutical intermediates, particularly those requiring sulfonamide linkages .

Comparison with Related Compounds

Several structurally related compounds provide insight into the potential applications and reactivity patterns of 1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride:

These structural analogs suggest that 1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride would exhibit similar reactivity patterns while offering unique structural features due to its specific substitution pattern.

Computational and Predictive Properties

Several computational parameters have been calculated for 1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride, providing insight into its behavior in various environments:

| Property | Value | Significance |

|---|---|---|

| Exact Mass | 274.9655212 Da | Important for high-resolution mass spectrometry identification |

| XLogP3-AA | 1.2 | Indicates moderate lipophilicity; may influence membrane permeability |

| Topological Polar Surface Area | Not explicitly stated but likely high due to multiple oxygen-containing functional groups | May impact bioavailability and cellular penetration |

These parameters suggest that the compound would have moderate lipophilicity balanced by the polar sulfonyl chloride and carbonyl groups .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume